5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole
Overview
Description
5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is a heterocyclic compound with the molecular formula C11H9F6N5. It is known for its unique structure, which includes a tetrazole ring substituted with a 3’,5’-bistrifluoromethylbenzyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole typically involves the reaction of 3’,5’-bistrifluoromethylbenzylamine with 2-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The tetrazole ring and the benzyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced benzyl derivatives .
Scientific Research Applications
5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole has been explored for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring and the bistrifluoromethylbenzyl group play crucial roles in its activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Bis(trifluoromethyl)benzyl)-2-methyl-2H-tetrazol-5-amine
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)benzyl bromide
Uniqueness
5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is unique due to its specific substitution pattern and the presence of both the tetrazole ring and the bistrifluoromethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is a synthetic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. The bistrifluoromethylbenzyl group enhances its lipophilicity and potentially its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 2 to 16 µg/mL against clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2-16 |
Staphylococcus epidermidis | 4 |
Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of tetrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Cell Lines Tested : In vitro tests on liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cells revealed significant cytotoxic effects with IC50 values around 4.2 μM, indicating its potential as a chemotherapeutic agent .
Cancer Cell Line | IC50 (µM) |
---|---|
Hep G2 | 4.2 |
A549 | 4.5 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- DNA Binding : The compound may interact with DNA, forming stable complexes that inhibit replication and transcription processes.
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division in cancer cells .
Study 1: Antimicrobial Efficacy
In a comparative study involving various tetrazole derivatives, this compound was found to outperform several other compounds in terms of antibacterial activity against Gram-positive bacteria. The study utilized disc diffusion methods to measure zones of inhibition, confirming its potential as a lead compound for antibiotic development .
Study 2: Cancer Cell Line Evaluation
A study focusing on the anticancer properties of this compound revealed that it significantly reduced cell viability in Hep G2 and A549 cell lines. The results indicated that the compound could serve as a potential candidate for further development in cancer therapy .
Properties
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methyltetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6N5/c1-22-20-9(19-21-22)18-5-6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-4H,5H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJOHYVYIDKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630265 | |
Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669080-86-8 | |
Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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